molecular formula C19H16O6 B12186831 5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid

5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B12186831
M. Wt: 340.3 g/mol
InChI Key: BRRJIEYERFLKTI-UHFFFAOYSA-N
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Description

The compound 5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid is a fused tricyclic system comprising a cyclopenta[c]chromen core linked via an oxymethyl group to a 5-methyl-2-furoic acid moiety. The 4-oxo group on the cyclopenta[c]chromen ring introduces electron-withdrawing character, while the furoic acid group provides acidity and hydrogen-bonding capacity.

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

5-methyl-4-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylic acid

InChI

InChI=1S/C19H16O6/c1-10-11(7-17(24-10)18(20)21)9-23-12-5-6-14-13-3-2-4-15(13)19(22)25-16(14)8-12/h5-8H,2-4,9H2,1H3,(H,20,21)

InChI Key

BRRJIEYERFLKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid typically involves multiple steps, including the formation of the furoic acid and the tetrahydrocyclopenta[c]chromen ring system. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ in three regions:

Cyclopenta[c]chromen substituents : Methyl, bromo, or methoxy groups.

Linker modifications: Oxy-methyl vs. acetate or propanoate chains.

Furoic acid moiety : Esterification or substitution of the carboxylic acid.

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Molecular Formula (Representative) Key Substituents Functional Groups Key Properties References
5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid (Target) C₁₉H₁₆O₆ 4-oxo, 5-methyl (furoic acid) Carboxylic acid, ether, ketone High polarity, hydrogen-bonding capacity, acidic (pKa ~3-4)
Methyl 5-methyl-4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate C₂₁H₂₀O₆ 6-methyl (chromen), methyl ester Ester, ether, ketone Reduced polarity (logP ↑), hydrolyzable ester, enhanced lipophilicity
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate C₁₈H₁₄O₆ No methyl on furoate Ester, ether, ketone Lower steric hindrance, higher metabolic stability vs. carboxylic acid
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate C₂₄H₂₁BrO₅ 4-bromo-2-isopropyl-5-methylphenoxy, acetate Ester, bromine, ketone Bulky substituents (↑ steric hindrance), heavy atom (Br) aids crystallography
3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid C₂₃H₂₁NO₅ Trimethoxyphenyl, indole core Carboxylic acid, methoxy, amine Shallow envelope conformation, crystal dimerization via H-bonding
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid C₁₆H₁₄O₅ Propanoic acid chain Carboxylic acid, ether, ketone Altered acidity (pKa ~4-5), flexible linker for molecular interactions

Detailed Research Findings

Functional Group Impact
  • Carboxylic Acid vs. Esters exhibit higher logP values (~2.5–3.5), favoring membrane permeability but requiring hydrolysis for activation .
  • Conversely, the 5-methyl on the furoic acid in the target compound may stabilize the planar conformation via hyperconjugation .
Crystallographic and Conformational Behavior
  • Crystal Packing : The trimethoxyphenyl analog () forms carboxylic acid dimers via R₂²(8) hydrogen bonds, a feature likely shared by the target compound. Bulky substituents (e.g., 4-bromo-2-isopropyl in ) disrupt packing, reducing crystallinity .
  • Ring Conformation : The cyclopenta[c]chromen core in analogs adopts shallow envelope conformations (deviation ~0.2 Å), as seen in . Substituents like the 4-oxo group enforce planarity, enhancing π-π stacking .

Biological Activity

5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities that merit exploration, particularly in the fields of oncology and metabolic disorders. This article reviews the existing literature on the biological activity of this compound, summarizing key findings from research studies and case reports.

  • Molecular Formula : C15H14O5
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 314743-72-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. It has been noted for its potential as an inhibitor of fatty acid synthase (FASN), an enzyme involved in lipid metabolism and cancer cell proliferation. By inhibiting FASN, the compound may induce apoptosis in cancer cells and reduce tumor growth.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to 5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid:

  • Inhibition of Cell Proliferation : Research indicates that related compounds can significantly inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported that derivatives similar to this compound showed IC50 values in the low micromolar range against CCRF-CEM leukemia cells .
  • Induction of Apoptosis : Compounds with similar structural motifs have been shown to induce apoptosis through the activation of caspase pathways. This mechanism was highlighted in studies where treated cells exhibited increased levels of pro-apoptotic factors .
  • Impact on Metabolic Pathways : The inhibition of FASN leads to alterations in lipid metabolism, which is crucial for cancer cell survival. By disrupting these metabolic pathways, the compound may hinder tumor growth and promote cancer cell death .

Antioxidant Properties

Research has also suggested that 5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid may exhibit antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases.

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